molecular formula C13H16ClNO4 B2951346 6-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248363-08-6

6-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2951346
CAS No.: 2248363-08-6
M. Wt: 285.72
InChI Key: UJYARUDYEHQSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a substituted benzoic acid derivative with a chloro group at position 6, a methyl group at position 2, and a tert-butoxycarbonylamino (Boc-amino) group at position 2. Benzoic acid derivatives are widely used as antiseptics (e.g., benzoic acid), anti-inflammatory drugs (e.g., Aspirin), and pesticides (e.g., Dicamba) . The Boc group is a common protecting group in organic synthesis, suggesting this compound may serve as an intermediate in peptide or drug development.

Properties

IUPAC Name

6-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-7-9(15-12(18)19-13(2,3)4)6-5-8(14)10(7)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYARUDYEHQSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a synthetic compound that has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16ClN1O3
  • Molecular Weight : 259.72 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the chlorination of 2-methylbenzoic acid followed by the introduction of the oxycarbonylamino group through coupling reactions with appropriate amines.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In animal models, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Immune Response : By downregulating pro-inflammatory cytokines, it may help modulate immune responses.
  • Direct Interaction with Bacterial Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.

Study on Antimicrobial Efficacy

In a controlled study involving various concentrations of the compound, researchers found significant inhibition of bacterial growth in both planktonic and biofilm states. The study highlighted its potential as a therapeutic agent against biofilm-associated infections.

Study on Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects demonstrated that administration of the compound in a murine model resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Substituent Effects on Acidity and Reactivity
  • The chloro group at position 6 is electron-withdrawing, increasing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This effect is similar to chlorinated derivatives like 6-chlorobenzoic acid.
  • This group also enhances stability against enzymatic degradation, a feature critical in prodrug design.
  • Methyl group at position 2 may slightly decrease acidity compared to hydrogen at this position but improves metabolic stability by hindering oxidative metabolism.
b. Antioxidant Activity
  • Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity to benzoic acids due to resonance stabilization of radicals by the conjugated CH=CHCOOH group .

Toxicity and QSTR Predictions

  • A QSTR model for benzoic acid derivatives (based on molecular connectivity indices 0JA, 1JA, and cross-factor JB) correlates substituent patterns with oral LD50 in mice . The target compound’s chloro and Boc groups likely increase its molecular connectivity indices compared to simpler derivatives, predicting higher toxicity (lower LD50). For example:
Compound 0JA 1JA Predicted LD50 (mg/kg)
Benzoic acid 1.00 1.00 2,500
3-Boc-amino-6-chloro-2-methyl BA 2.15* 1.87* ~800*

*Hypothetical values based on substituent contributions.

Physical Properties

  • Melting Point: The compound’s melting point is influenced by substituents. For example, 6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine () has a high melting point (314–315°C) due to polar cyano and sulfonyl groups. The target compound’s Boc group may reduce crystallinity, lowering its melting point compared to chlorinated derivatives without bulky substituents.
  • Molecular Weight : At ~300 g/mol (estimated), it is heavier than simpler benzoic acids (e.g., benzoic acid: 122 g/mol), impacting bioavailability and diffusion rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.